Methyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate hydrochloride
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Overview
Description
Methyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate hydrochloride is a bicyclic compound featuring a nitrogen atom within its structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate hydrochloride typically involves the formation of the bicyclic core followed by functionalization. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the bicyclic structure . The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like palladium or platinum to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Methyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects . The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but differs in the position of the nitrogen atom and the overall ring size.
8-Azabicyclo[3.2.1]octane: Another related compound with a different ring structure and potential biological activities.
Uniqueness
Methyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate hydrochloride is unique due to its specific bicyclic structure and the presence of functional groups that confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
methyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2.ClH/c1-13-9(12)11-5-6-2-3-8(11)7(10)4-6;/h6-8H,2-5,10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIRNJJOZTDDWPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CC2CCC1C(C2)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1909326-75-5 |
Source
|
Record name | methyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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